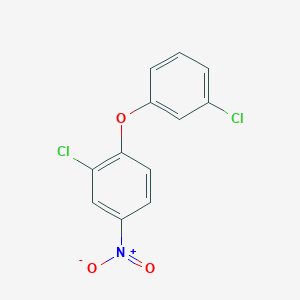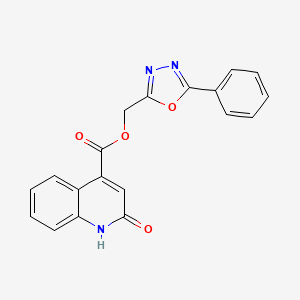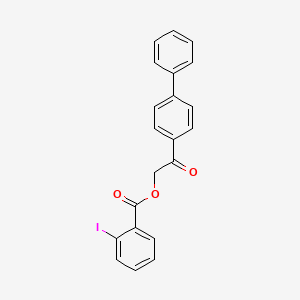![molecular formula C16H14N2O6 B5172209 6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5172209.png)
6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is commonly referred to as DPAF, and its chemical formula is C18H14N2O6.
Mécanisme D'action
The mechanism of action of DPAF is not fully understood, but it is believed to act by inhibiting certain enzymes involved in cancer cell growth. It may also interact with cellular membranes and alter their properties, leading to changes in cell behavior.
Biochemical and Physiological Effects:
DPAF has been shown to exhibit various biochemical and physiological effects, including anti-cancer activity, antioxidant activity, and anti-inflammatory activity. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPAF in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or organisms. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on DPAF, including:
1. Further investigation of its anti-cancer activity and potential as a therapeutic agent for various diseases.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Exploration of its potential applications in material science, such as in the development of new organic electronic devices.
4. Investigation of its potential as a sensor for detecting heavy metal ions in water.
5. Study of its interactions with cellular membranes and its effects on cell behavior.
6. Investigation of its potential as an anti-inflammatory agent.
In conclusion, 6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one, or DPAF, is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DPAF is needed to fully understand its potential and to develop new applications for this promising compound.
Méthodes De Synthèse
The synthesis of DPAF can be achieved through several methods, including the reaction of 2-nitroaniline with 2,3-dimethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of 6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one, which can be purified using various techniques such as recrystallization.
Applications De Recherche Scientifique
DPAF has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DPAF has been investigated for its ability to inhibit cancer cell growth and its potential as a therapeutic agent for various diseases. In material science, DPAF has been studied for its use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. In environmental science, DPAF has been investigated for its potential use as a sensor for detecting heavy metal ions in water.
Propriétés
IUPAC Name |
6,7-dimethoxy-3-(2-nitroanilino)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-22-12-8-7-9-13(14(12)23-2)16(19)24-15(9)17-10-5-3-4-6-11(10)18(20)21/h3-8,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQCDGNQTPNRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(isopropylthio)propoxy]-3-methoxybenzene](/img/structure/B5172144.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5172174.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172177.png)
![3-chloro-5-(4-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172180.png)
![N~1~-allyl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5172192.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5172206.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5172227.png)
